REACTION_SMILES
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[CH3:1][C:2](=[O:3])[O:4][C:5](=[O:6])[CH3:7].[CH:20]([OH:21])=[O:22].[NH2:8][CH:9]([CH2:10][C:11](=[O:12])[OH:13])[c:14]1[cH:15][cH:16][cH:17][cH:18][cH:19]1>>[CH:2](=[O:3])[NH:8][CH:9]([CH2:10][C:11](=[O:12])[OH:13])[c:14]1[cH:15][cH:16][cH:17][cH:18][cH:19]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)OC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NC(CC(=O)O)c1ccccc1
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Name
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Type
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product
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Smiles
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O=CNC(CC(=O)O)c1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |